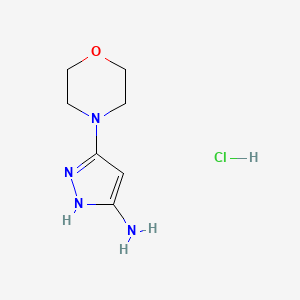

5-Morpholino-1H-pyrazol-3-amine hydrochloride

Description

Properties

IUPAC Name |

3-morpholin-4-yl-1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c8-6-5-7(10-9-6)11-1-3-12-4-2-11;/h5H,1-4H2,(H3,8,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFSCBGZLHNXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735881 | |

| Record name | 3-(Morpholin-4-yl)-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537039-13-7 | |

| Record name | 3-(Morpholin-4-yl)-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Morpholino-1H-pyrazol-3-amine Hydrochloride: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

In modern structure-based drug design (SBDD), the selection of an optimal core scaffold is the most critical determinant of a clinical candidate's success. 5-Morpholino-1H-pyrazol-3-amine hydrochloride (CAS 537039-13-7) has emerged as a highly privileged building block, particularly in the development of ATP-competitive kinase inhibitors[1]. By combining the established bidentate hinge-binding capacity of the 3-aminopyrazole core with the solubilizing and pharmacokinetic-enhancing properties of a morpholine ring, this compound provides a robust foundation for targeting complex kinase networks, including Aurora, JAK, and CDK families[2],[3].

This technical whitepaper provides an in-depth analysis of the physicochemical rationale behind this scaffold, its mechanistic role in target binding, and field-proven, self-validating synthetic protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Rationale

The structural architecture of 5-morpholino-1H-pyrazol-3-amine is not coincidental; it is a masterclass in bioisosteric design. The free base (CAS 756814-98-9) is often susceptible to oxidative degradation and can present as a difficult-to-handle amorphous solid or oil[4]. The hydrochloride salt (CAS 537039-13-7) is deliberately engineered to resolve these issues, providing a highly stable, crystalline solid that ensures stoichiometric precision during library synthesis[1].

Table 1: Quantitative Physicochemical Data & Implications

| Parameter | Value | Structural Rationale & Implication |

| CAS Number | 537039-13-7 (HCl Salt) | Salt form ensures crystalline stability, prevents ambient oxidation, and standardizes handling[1]. |

| Molecular Formula | C₇H₁₃ClN₄O | The incorporation of the HCl equivalent must be accounted for during base-mediated couplings. |

| Molecular Weight | 204.66 g/mol | Low molecular weight provides a high ligand efficiency (LE) starting point, allowing extensive elaboration while adhering to Lipinski's Rule of 5. |

| H-Bond Donors | 3 (NH₂, Pyrazole NH) | Essential for establishing critical bidentate interactions with the kinase hinge region[2]. |

| H-Bond Acceptors | 4 (N, O atoms) | Facilitates solvent-water interactions and targeted binding within the ATP pocket. |

| Topological Polar Surface Area | ~67 Ų | Optimal for balancing aqueous solubility with cellular permeability. The morpholine oxygen contributes significantly to hydration. |

Mechanistic Grounding in Target Binding

The efficacy of 5-morpholino-1H-pyrazol-3-amine derivatives stems from their highly predictable binding modes within the ATP-binding cleft of kinases. The 1H-pyrazole core acts as an adenine bioisostere. The pyrazole NH and the adjacent exocyclic nitrogen (once converted to an amide or urea) form a critical bidentate hydrogen bond donor/acceptor network with the backbone amides of the kinase hinge region[2].

Simultaneously, the morpholine ring projects outward into the solvent-exposed channel. Because morpholine is highly hydrophilic, it dramatically improves the aqueous solubility of the resulting API, mitigating the lipophilicity typically introduced by large aromatic substituents required for deep-pocket binding. Furthermore, the morpholine oxygen can occasionally form water-mediated hydrogen bonds with residues at the edge of the solvent channel, stabilizing the inhibitor-kinase complex[3].

Pharmacophore mapping of the scaffold within a standard kinase ATP-binding pocket.

Synthetic Methodologies & Application Protocols

The 3-amino group of the pyrazole is the primary vector for synthetic elaboration. However, due to electron delocalization into the pyrazole ring, this amine is significantly less nucleophilic than standard aliphatic amines. Therefore, highly efficient coupling reagents (like HATU) or elevated temperatures (for SNAr reactions) are mandatory[5],[6].

Protocol A: Self-Validating HATU-Mediated Amidation

This protocol describes the coupling of a generic carboxylic acid to the scaffold. Causality Check: HATU is selected over EDC/HOBt because the superior leaving group (HOAt) generated by HATU is critical for overcoming the weak nucleophilicity of the aminopyrazole[6]. N,N-Diisopropylethylamine (DIPEA) is used to liberate the free base from the HCl salt in situ without competing as a nucleophile.

Step-by-Step Methodology:

-

Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (3.0 eq). Note: 1.0 eq of DIPEA is specifically consumed to neutralize the HCl salt of the aminopyrazole.

-

Coupling Reagent: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution typically turns pale yellow.

-

Scaffold Addition: Add this compound (1.0 eq)[1].

-

Reaction: Stir the mixture at 40°C for 12–16 hours. Monitor via LC-MS. The mass of the desired product should appear predominantly as the [M+H]⁺ ion.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient) or preparative HPLC.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Dual Inhibitors

To build complex fused or linked scaffolds (e.g., Aurora/HDAC dual inhibitors), the aminopyrazole is reacted with a halogenated heterocycle (e.g., 2,4-dichloropyrimidine)[3].

Step-by-Step Methodology:

-

Preparation: Suspend this compound (1.0 eq) and the target electrophile (e.g., a 2-chloropyrimidine derivative, 1.1 eq) in anhydrous N,N-Dimethylacetamide (DMA).

-

Base Addition: Add DIPEA (3.0 eq) to liberate the free base and neutralize the HCl generated during the SNAr process.

-

Thermal Activation: Heat the reaction mixture to 100–120°C for 8–10 hours[3]. Causality Check: The high temperature is required to overcome the activation energy barrier associated with the weak nucleophilicity of the exocyclic amine. Microwave irradiation (120°C, 30 mins) can be used as a high-throughput alternative.

-

Isolation: Cool to room temperature, precipitate the product by dropwise addition into ice-cold water, and isolate via vacuum filtration.

Synthetic workflow for converting CAS 537039-13-7 into a final kinase inhibitor API.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating system, rigorous analytical QC must be applied to both the starting material and the final synthesized products.

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR (DMSO-d₆), the defining signature of the intact scaffold is the pyrazole C4-H proton, which typically resonates as a sharp singlet around δ 5.30–5.60 ppm. The morpholine ring exhibits two distinct multiplets: ~3.05 ppm (N-CH₂) and ~3.70 ppm (O-CH₂). Disappearance of the broad exocyclic NH₂ signal (~5.0 ppm) confirms successful amidation or SNAr coupling.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The compound ionizes readily in positive Electrospray Ionization (ESI+). For the starting material, the exact mass of the free base is 168.0905 Da, yielding an [M+H]⁺ peak at m/z 169.1.

Conclusion

This compound (CAS 537039-13-7) is far more than a simple chemical reagent; it is a strategically designed pharmacophore module. By leveraging the bidentate hinge-binding properties of the aminopyrazole and the physicochemical enhancements of the morpholine ring, medicinal chemists can rapidly generate highly potent, soluble, and selective kinase inhibitors. Adherence to the specialized coupling protocols outlined in this guide ensures high synthetic yields and accelerates the transition from hit-to-lead optimization to clinical candidate selection.

References

- AChemBlock. This compound 95% | CAS 537039-13-7.

- BLD Pharm. 756814-98-9 | 5-Morpholino-1H-pyrazol-3-amine.

- MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.

- ACS Publications. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.

- NIH/PMC. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

- ACS Publications. Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment.

Sources

- 1. This compound 95% | CAS: 537039-13-7 | AChemBlock [achemblock.com]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 756814-98-9|5-Morpholino-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Ascendance of 5-Morpholino-1H-pyrazol-3-amine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore and exploit privileged scaffolds—molecular frameworks that consistently appear in biologically active compounds. Among these, the 5-morpholino-1H-pyrazol-3-amine core has emerged as a particularly compelling scaffold. This technical guide provides a comprehensive analysis of this scaffold, from its fundamental chemical attributes and synthesis to its strategic application in drug discovery, with a particular focus on the development of kinase inhibitors. We will delve into the rationale behind its design, explore its structure-activity relationships, and provide detailed experimental protocols for its synthesis and biological evaluation, establishing a foundation for its further exploration in the development of next-generation therapeutics.

Introduction: The Strategic Fusion of Pyrazole and Morpholine

The 5-morpholino-1H-pyrazol-3-amine scaffold represents a strategic amalgamation of two independently validated pharmacophores: the pyrazole ring and the morpholine moiety. This fusion is not arbitrary; it is a deliberate design choice aimed at synergizing their respective advantageous properties to create a superior molecular starting point for drug design.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this motif.[1][2] Its key attributes include:

-

Versatile Substitution: The pyrazole ring offers multiple sites for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1]

-

Bioisosteric Replacement: It can serve as a bioisostere for other aromatic or heteroaromatic rings, often improving metabolic stability and binding interactions.[1]

-

Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether linkage, is frequently incorporated into drug candidates to enhance their "drug-like" properties.[3] Its contributions are significant:

-

Improved Physicochemical Properties: The morpholine moiety can enhance aqueous solubility and membrane permeability, which are critical for oral bioavailability.

-

Metabolic Stability: The presence of the morpholine ring can block sites of metabolism, leading to a more favorable pharmacokinetic profile.

-

Favorable Conformation: Its chair-like conformation can provide an optimal orientation for substituents to interact with their biological targets.

The combination of these two moieties in the 5-morpholino-1H-pyrazol-3-amine scaffold creates a unique chemical entity with a rich potential for forming potent and selective inhibitors of various enzyme classes, most notably protein kinases.

Synthesis and Characterization of the 5-Morpholino-1H-pyrazol-3-amine Core

The synthesis of the 5-morpholino-1H-pyrazol-3-amine scaffold can be achieved through a multi-step process, leveraging established pyrazole synthesis methodologies. A plausible and efficient synthetic route starts from readily available precursors.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial construction of a substituted pyrazole ring followed by the introduction of the morpholine moiety. A common strategy for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4][5]

Diagram: Proposed Synthesis of 5-Morpholino-1H-pyrazol-3-amine

Caption: Proposed synthetic routes to 5-morpholino-1H-pyrazol-3-amine.

Detailed Experimental Protocol: Synthesis of 5-Morpholino-1H-pyrazol-3-amine

While a specific, detailed protocol for the synthesis of 5-morpholino-1H-pyrazol-3-amine is not extensively documented in publicly available literature, a feasible approach can be adapted from general methods for the synthesis of substituted aminopyrazoles. One such method involves the nucleophilic aromatic substitution on a pre-formed pyrazole ring.

Materials:

-

3-Amino-5-bromopyrazole

-

Morpholine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add 3-amino-5-bromopyrazole (1.0 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

-

Addition of Reagents: Add anhydrous solvent, morpholine (1.2 eq), and the base (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-morpholino-1H-pyrazol-3-amine.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

The 5-Morpholino-1H-pyrazol-3-amine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[6] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 5-morpholino-1H-pyrazol-3-amine scaffold is particularly well-suited for the design of kinase inhibitors due to its ability to engage in key interactions within the ATP-binding site of kinases.

Mechanism of Action and Key Binding Interactions

Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as the natural substrate, ATP. The 5-morpholino-1H-pyrazol-3-amine scaffold can be strategically elaborated to mimic the key interactions of ATP with the kinase.

Diagram: Kinase Inhibition by a 5-Morpholino-1H-pyrazol-3-amine Derivative

Caption: Key interactions of a 5-morpholino-1H-pyrazol-3-amine-based inhibitor.

-

Hinge-Binding: The amino group at the 3-position of the pyrazole ring is crucial for forming one or more hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-terminal lobes of the enzyme. This interaction is a hallmark of many potent kinase inhibitors.

-

Hydrophobic Interactions: Substituents can be introduced at other positions of the pyrazole ring or on the morpholine nitrogen to occupy hydrophobic pockets within the ATP-binding site, thereby increasing potency and selectivity.

-

Solvent-Front Interactions: The morpholine moiety, with its oxygen atom, can interact with the solvent-exposed region of the ATP-binding site, often improving solubility and other pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for the 5-morpholino-1H-pyrazol-3-amine scaffold are not extensively published, general principles from related pyrazole-based kinase inhibitors can be extrapolated. A review of recent literature on pyrazole-based kinase inhibitors indicates that the morpholino group is often favorable for activity.[6]

| Position of Substitution | General Observation | Rationale |

| N1 of Pyrazole | Introduction of small alkyl or cycloalkyl groups can enhance potency. | Fills a hydrophobic pocket and can influence the orientation of the scaffold. |

| C4 of Pyrazole | Can tolerate a variety of substituents, including aryl and heteroaryl groups. | Allows for exploration of additional binding interactions and can modulate selectivity. |

| N of Morpholine | Often remains unsubstituted to maintain favorable solubility. | Can be a site for introducing linkers for targeted protein degradation (PROTACs). |

Biological Evaluation of 5-Morpholino-1H-pyrazol-3-amine Derivatives

The biological activity of novel compounds derived from the 5-morpholino-1H-pyrazol-3-amine scaffold must be rigorously evaluated through a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assays

A primary step in the evaluation of potential kinase inhibitors is to determine their potency and selectivity against a panel of kinases.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Kinase of interest

-

Substrate for the kinase

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Test compounds (derivatives of 5-morpholino-1H-pyrazol-3-amine)

-

Assay buffer

Procedure:

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase for a specified time.

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Detection: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cellular Assays

Following in vitro kinase profiling, promising compounds are evaluated in cell-based assays to assess their effects on cell proliferation, apoptosis, and specific signaling pathways.

Diagram: Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of kinase inhibitors.

Future Perspectives and Conclusion

The 5-morpholino-1H-pyrazol-3-amine scaffold holds considerable promise for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. Its inherent "drug-like" properties, coupled with its versatile chemistry, make it an attractive starting point for the development of compounds with improved efficacy and safety profiles.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesizing and screening a broader range of derivatives to fully explore the structure-activity landscape.

-

Target Identification and Validation: Identifying and validating the specific kinase targets for which this scaffold is most effective.

-

Application in Novel Therapeutic Areas: Exploring the potential of this scaffold beyond oncology, in areas such as neurodegenerative diseases and inflammatory disorders.

References

-

[Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF- Type I Receptor Kinase Inhibitors.]([Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Morpholine-Substituted Aminopyrazole Building Blocks: A Technical Guide for Medicinal Chemistry

This guide details the strategic application, design principles, and synthetic protocols for morpholine-substituted aminopyrazole building blocks in medicinal chemistry.

Strategic Value in Drug Design

The fusion of a morpholine ring with an aminopyrazole core creates a "privileged scaffold" widely utilized in kinase inhibitor discovery (e.g., Janus kinases, Aurora kinases, CDKs). This combination addresses two competing requirements in lead optimization: potency and physicochemical properties .

The Aminopyrazole Core (The Warhead)

-

Hinge Binding: The aminopyrazole motif (specifically 3-amino or 5-amino-pyrazole) functions as a bidentate hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, forming critical H-bonds with the kinase hinge region (e.g., interaction with the backbone carbonyl and NH of the gatekeeper residue).

-

Tautomeric Versatility: The 1H-pyrazole ring exists in annular tautomerism (

vs.

The Morpholine Moiety (The Solubilizer)

-

Solubility & pKa: Morpholine is a moderate base (

). At physiological pH, a significant fraction is protonated, enhancing aqueous solubility—a common failure point for planar, aromatic kinase inhibitors. -

Metabolic Stability: Unlike open-chain diethylamines, the cyclic ether oxygen reduces the basicity of the nitrogen (via inductive withdrawal) and blocks rapid N-dealkylation, improving metabolic stability.

-

Solvent Exposure: In many crystal structures (e.g., Tozasertib bound to Aurora A), the morpholine group projects into the solvent-exposed region, improving the pharmacokinetic (PK) profile without interfering with the core binding mode.

Structural Classes & Design Logic

We classify these building blocks based on the connectivity of the morpholine ring to the pyrazole core.

Class A: N1-Tethered Scaffolds (Solubility Focused)

-

Structure: Morpholine linked to the pyrazole nitrogen via an alkyl chain (typically ethyl or propyl).

-

Example: 1-(2-Morpholinoethyl)-1H-pyrazol-5-amine .

-

Utility: This is the "gold standard" for introducing solubility. The alkyl linker acts as a flexible tether, allowing the morpholine to "float" in the solvent channel while the pyrazole anchors to the protein.

Class B: C-Aryl Linked Scaffolds (Geometry Focused)

-

Structure: Morpholine attached to a phenyl ring at the C3 or C4 position of the pyrazole.

-

Example: 4-(4-Morpholinophenyl)-1H-pyrazol-3-amine .

-

Utility: Used to extend the scaffold deep into hydrophobic pockets (e.g., the "back pocket" of a kinase) or to induce specific pi-stacking interactions.

Class C: Direct C-Linked Scaffolds (Rare/Specialized)

-

Structure: Morpholine directly attached to the pyrazole carbon (e.g., C4).

-

Utility: Less common due to synthetic challenges and electronic deactivation of the pyrazole, but useful for compact fragment-based drug discovery (FBDD).

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Morpholinoethyl)-1H-pyrazol-5-amine

This is the primary building block for many ATP-competitive inhibitors. The synthesis relies on the regioselective condensation of a substituted hydrazine with a nitrile derivative.[1]

Reaction Scheme:

Materials:

-

(2-Morpholinoethyl)hydrazine (CAS: 41235-91-0)

-

3-Ethoxyacrylonitrile (CAS: 61310-53-0)

-

Ethanol (Absolute)

-

Sodium ethoxide (Optional catalyst)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-ethoxyacrylonitrile (10.0 mmol, 1.0 eq) in absolute ethanol (20 mL).

-

Addition: Add (2-morpholinoethyl)hydrazine (10.5 mmol, 1.05 eq) dropwise to the stirring solution at room temperature. Note: The reaction is slightly exothermic.

-

Cyclization: Heat the reaction mixture to reflux (

) and maintain for 4–6 hours. Monitor consumption of the nitrile by TLC (Mobile phase: 10% MeOH in DCM). -

Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to obtain a viscous oil.

-

Purification: The crude product often solidifies upon standing or trituration with cold diethyl ether. If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%

). -

Validation:

-

1H NMR (DMSO-d6): Look for the pyrazole doublets (

and -

Regiochemistry Check: Ensure the amino group is at position 5 (confirmed by NOE correlation between the N-alkyl protons and the pyrazole C5-H if substituted, or C4-H).

-

Protocol 2: Synthesis of 4-(4-Morpholinophenyl)-1H-pyrazol-3-amine

This scaffold is synthesized via a Suzuki-Miyaura coupling approach, allowing for modular assembly.

Step-by-Step Methodology:

-

Coupling: Combine 4-bromo-1H-pyrazol-3-amine (protected with Boc if necessary) with (4-morpholinophenyl)boronic acid .

-

Catalyst System: Use

(5 mol%) and -

Conditions: Heat at

under nitrogen for 12 hours. -

Work-up: Extract with EtOAc, wash with brine, and purify via column chromatography.

Visualization of Synthetic Logic

Diagram 1: Retrosynthetic Analysis of Class A Building Blocks

Caption: Retrosynthetic disconnection of the N-alkylated aminopyrazole scaffold showing the convergent assembly from hydrazine and acrylonitrile precursors.

Diagram 2: Pharmacophore Mapping (Kinase Binding Mode)

Caption: Pharmacophore map illustrating the dual role of the scaffold: the pyrazole anchors to the kinase hinge, while the morpholine extends into the solvent to improve PK properties.[2][3][4][5]

Key Data Summary

| Property | Morpholine-Substituted Aminopyrazole | Unsubstituted Aminopyrazole | Impact |

| LogP (Lipophilicity) | 1.5 – 2.5 (Tunable) | 0.5 – 1.0 | Morpholine modulates lipophilicity for BBB penetration (CNS targets). |

| pKa (Basicity) | ~8.3 (Morpholine N) | ~4.0 (Pyrazole N) | Protonation at physiological pH improves aqueous solubility. |

| H-Bond Donors | 2 (Amino group) | 2 (Amino group) | Maintained for hinge binding. |

| H-Bond Acceptors | 3 (2 Pyrazole N + 1 Morpholine O) | 2 (Pyrazole N) | Additional acceptor (Ether O) can engage water networks. |

References

-

Vertex Pharmaceuticals. (2004). Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases. Nature Medicine.

-

Che, J., et al. (2012). Discovery of Aminopyrazole-Based CDK Inhibitors. Journal of Medicinal Chemistry.

-

Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns. Bioorganic & Medicinal Chemistry.[1][3][4][6][7]

-

Bagley, M. C., et al. (2006). One-step synthesis of pyrazoles from alkynes and hydrazines. Tetrahedron Letters.[8]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135400334, 1-(2-Morpholin-4-ylethyl)pyrazol-3-amine.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Technical Deep Dive: The 5-Morpholino-1H-pyrazol-3-amine Scaffold in Kinase Drug Discovery

Executive Summary

The 5-morpholino-1H-pyrazol-3-amine (CAS: 756814-98-9) represents a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. Characterized by a planar aminopyrazole core capable of bidentate hydrogen bonding with the kinase hinge region, and a solvent-exposed morpholine moiety that enhances physicochemical properties (LipE, solubility), this scaffold has served as a critical starting point for the development of multi-targeted inhibitors such as AT9283 , Danusertib , and Tozasertib analogs.

This technical guide dissects the structural biology, synthetic accessibility, and medicinal chemistry optimization of this scaffold, providing researchers with a self-validating roadmap for leveraging this fragment in lead optimization.

Structural Biology & Binding Mechanism

The efficacy of the 5-morpholino-1H-pyrazol-3-amine scaffold stems from its ability to mimic the adenine ring of ATP. Its binding mode is defined by two distinct vectors: the Hinge Interaction and the Solvent Interface .

The Hinge Binding Motif (The Anchor)

The 3-aminopyrazole unit functions as a donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) system, depending on the tautomeric state and the specific kinase target.

-

Pyridine-like Nitrogen (N2): Acts as a hydrogen bond acceptor, typically interacting with the backbone amide nitrogen of the kinase hinge residue (e.g., Ala213 in Aurora A).

-

Exocyclic Amine (C3-NH2): Acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu211 in Aurora A).

-

Pyrrole-like Nitrogen (N1): Can serve as an additional donor, often interacting with a gatekeeper residue or water network, though it is frequently substituted to enforce a specific tautomer.

The Morpholine Vector (The Solubilizer)

The morpholine ring at the C5 position projects towards the solvent front (ribose binding pocket area). This positioning serves three critical functions:

-

Solubility Enhancement: It lowers logP, counteracting the lipophilicity of the aromatic core and attached hydrophobic pharmacophores.

-

Pharmacokinetic Stability: The morpholine oxygen can engage in water-mediated hydrogen bonds, improving the drug's residence time.

-

** steric Bulk:** It prevents the inhibitor from penetrating too deeply into the hydrophobic back-pocket, thereby enforcing a Type I (ATP-competitive) binding mode.

Visualization of Binding Mode

The following diagram illustrates the canonical binding interaction of the scaffold within the ATP-binding pocket of an Aurora kinase.

Caption: Schematic representation of the bidentate hydrogen bonding network between the aminopyrazole core and the kinase hinge region.

Synthetic Pathways

Accessing the 5-morpholino-1H-pyrazol-3-amine core requires robust regiocontrol to ensure the morpholine and amine are correctly positioned. Two primary routes are recommended: the Displacement Route (for library generation) and the Cyclization Route (for scale-up).

Route A: Nucleophilic Displacement (Library Scale)

This route utilizes commercially available 3,5-dichloropyrazoles or 5-chloropyrazol-3-amines. It is preferred for late-stage diversification.

-

Starting Material: 5-chloro-1H-pyrazol-3-amine (or N-protected variant).

-

Reagent: Morpholine (excess).

-

Conditions: High temperature (120-150°C) in a sealed tube or microwave irradiation; solvent: NMP or DMF.

-

Mechanism:

displacement of the chloride by the morpholine nitrogen. -

Note: Regioselectivity is generally high due to the electronic difference between the C3-amine (electron-donating) and the C5-chloride.

Route B: De Novo Cyclization (Scale-Up)

This route builds the pyrazole ring from acyclic precursors, offering higher yields and lower raw material costs.

-

Precursor Formation: Reaction of 3,3-bis(methylsulfanyl)acrylonitrile with morpholine yields 3-morpholino-3-(methylsulfanyl)acrylonitrile .

-

Cyclization: Treatment of the intermediate with hydrazine hydrate in refluxing ethanol.

-

Mechanism: Hydrazine attacks the thioimidate carbon, displacing the methylthiyl group, followed by cyclization onto the nitrile to form the C3-amine.

Synthetic Workflow Diagram

Caption: Step-wise synthesis of the 5-morpholino-1H-pyrazol-3-amine scaffold via the ketene dithioacetal route.

Medicinal Chemistry & SAR Optimization

The 5-morpholino-1H-pyrazol-3-amine is rarely the final drug; it is a fragment. Optimization typically involves elaboration at the N1-position or the C4-position (if available) or the Exocyclic Amine .

N1-Substitution (The Linker)

Attaching a lipophilic or aromatic group at N1 is the most common modification.

-

Effect: Fills the hydrophobic pocket adjacent to the hinge.

-

Example: In Danusertib , the pyrazole is fused into a pyrrolo[3,4-c]pyrazole system, but the logic of N1-substitution remains to orient the inhibitor.

-

Protocol: Alkylation of the pyrazole N1 often yields a mixture of regioisomers (N1 vs N2).[1] Protection of the exocyclic amine is often required.

Urea/Amide Formation (The Specificity Filter)

Converting the C3-amine into a urea is a validated strategy (e.g., AT9283 ).

-

Mechanism: The urea linker introduces a "kink" and additional hydrogen bond donors/acceptors (e.g., to Asp274 in Aurora A), often engaging the DFG-motif residues.

-

AT9283 Case: The morpholine is actually on the benzimidazole partner in AT9283, but the concept of pairing a solubilizing morpholine with a hinge-binding aminopyrazole urea is the core design principle.

Comparative Activity Data

The following table summarizes the potency of derivatives where the aminopyrazole-morpholine motif (or close analog) is central.

| Compound | Target(s) | IC50 (nM) | Structural Feature |

| Fragment Hit | Aurora A | >10,000 | Core 5-morpholino-1H-pyrazol-3-amine (Low potency, high LE) |

| AT9283 | Aurora A/B, JAK2 | ~3 (Aurora A) | Aminopyrazole urea + Morpholino-benzimidazole |

| Tozasertib | Pan-Aurora | 0.6 (Aurora A) | 3-amino-5-methylpyrazole (Morpholine analog) |

| Danusertib | Pan-Aurora, Abl | 13 (Aurora A) | Pyrrolo-pyrazole core |

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo)

This protocol validates the inhibitory potential of the synthesized scaffold against Aurora A kinase.

Reagents:

-

Kinase Buffer: 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

-

Substrate: Kemptide or Histone H3 peptide (20 µM).

-

ATP: Ultrapure (at Km, typically 10 µM).

-

Detection: Promega ADP-Glo™ Reagent.

Procedure:

-

Preparation: Dilute compound (5-morpholino-1H-pyrazol-3-amine derivative) in DMSO (10-point dose response).

-

Incubation: Mix 2 µL compound + 4 µL Kinase (5 nM final) in a 384-well white plate. Incubate 10 min at RT.

-

Reaction: Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

-

Termination: Add 10 µL ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min.

-

Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to the Hill equation to determine IC50.

Chemical Synthesis: Displacement Protocol

Objective: Synthesis of 5-morpholino-1H-pyrazol-3-amine from 5-chloro-1H-pyrazol-3-amine.

-

Setup: In a 10 mL microwave vial, charge 5-chloro-1H-pyrazol-3-amine (1.0 eq, 117 mg, 1 mmol) and Morpholine (5.0 eq, 435 mg, 5 mmol).

-

Solvent: Add NMP (2 mL).

-

Reaction: Seal and heat in a microwave reactor at 160°C for 60 minutes.

-

Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).

-

Wash: Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10).

-

Validation: Verify by 1H NMR (Look for morpholine peaks at ~3.1 and ~3.7 ppm) and LCMS (M+H = 169.2).

Signaling Pathway Impact

Inhibition of Aurora kinases by this scaffold leads to distinct phenotypic outcomes, primarily G2/M arrest and polyploidy.

Caption: Downstream effects of Aurora Kinase inhibition by pyrazole-based scaffolds.

References

-

Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. Link

-

Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.[2] Nature Medicine, 10(3), 262-267. Link

-

Fancelli, D., et al. (2006). Potent and selective Aurora inhibitors identified by the expansion of a fragment-based lead. Journal of Medicinal Chemistry, 49(24), 7247-7251. Link

- Tomodani, E., et al. (2025). Synthesis of 3-amino-5-substituted pyrazoles via reaction of hydrazine with beta-ketonitriles. (General Synthetic Methodology Reference).

-

Curry, J., et al. (2009). AT9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer. British Journal of Cancer, 101, 1047–1052. Link

Sources

The Ascendancy of Morpholino-Pyrazole Amines in Kinase Inhibition: A Technical Guide

Introduction: The Privileged Scaffolds of Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures."[1] Both the pyrazole and morpholine rings independently hold this status. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold capable of engaging in crucial hydrogen bonding and π-π stacking interactions, making it a cornerstone for kinase inhibitors.[2][3] The morpholine ring, a saturated six-membered heterocycle, is frequently incorporated into drug candidates to enhance critical pharmacokinetic properties.[4] Its presence often improves aqueous solubility, metabolic stability, and cell permeability, addressing common challenges in drug development.[1][5]

The strategic combination of these two privileged scaffolds, creating morpholino-pyrazole amine derivatives , has given rise to a powerful class of compounds, primarily investigated for their potent biological activity as kinase inhibitors. This guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of these promising therapeutic agents, with a primary focus on their role in oncology.

The Core Scaffold: Decoding Structure-Activity Relationships (SAR)

The therapeutic efficacy of morpholino-pyrazole amine derivatives is exquisitely sensitive to their molecular architecture. Medicinal chemists systematically modify three key regions of the scaffold—the pyrazole core, the morpholine moiety, and the linking amine—to optimize potency, selectivity, and drug-like properties.

The pyrazole ring is fundamental to the pharmacophore, often acting as a "hinge-binder" that anchors the inhibitor to the ATP-binding pocket of the target kinase.[6] Substitutions on the pyrazole ring can dramatically influence selectivity and potency. For instance, the introduction of bulky or alkyl groups can sterically hinder binding to off-target kinases, thereby improving the selectivity profile.[6]

The morpholine moiety , while primarily a pharmacokinetic enhancer, also plays a role in target engagement. Its oxygen atom can act as a hydrogen bond acceptor, forming a critical interaction with key residues in the kinase hinge region, such as Valine-828 in PI3Kδ.[7][8] This interaction significantly contributes to the binding affinity and inhibitory activity.

The amine linker and its substituents provide a vector for exploring the solvent-exposed region of the kinase active site. Modifications here are crucial for fine-tuning selectivity and can introduce additional interactions with the target protein. For example, in a series of mTOR inhibitors, the optimization of a 6-aryl substituent on a pyrazolo[3,4-d]pyrimidine core led to the discovery of compounds with subnanomolar inhibitory concentrations.[9]

Mechanism of Action: Targeting Critical Signaling Pathways

The primary biological activity of morpholino-pyrazole amine derivatives lies in their ability to inhibit protein kinases, enzymes that are central regulators of cellular signaling.[10] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3] A significant number of these derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway.[11]

The PI3K/Akt/mTOR pathway is a crucial signaling network that governs cell proliferation, growth, survival, and metabolism.[11] Its aberrant activation is a frequent event in human cancers, driving tumor progression and resistance to therapy.[12] Morpholino-pyrazole amine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR and preventing the phosphorylation of their downstream targets, thereby inhibiting the signaling cascade.[9][13]

Visualizing the Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway

Caption: Inhibition of the PI3K/mTOR pathway by morpholino-pyrazole amine derivatives.

Key Biological Activities & Therapeutic Potential

The predominant therapeutic application explored for this class of compounds is anticancer activity . By targeting kinases like PI3K, mTOR, CDKs (Cyclin-Dependent Kinases), and Aurora kinases, these derivatives can induce cell cycle arrest and apoptosis in cancer cells.[6][9][14]

Beyond cancer, the versatile pyrazole scaffold is known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[15][16][17] For example, certain morpholino-pyrazole derivatives have shown notable antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus, as well as antimalarial activity against Plasmodium falciparum.[18] The anti-inflammatory effects are often linked to the inhibition of p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines like TNF-α.[19][20]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro biological activity of representative pyrazole-based compounds against various kinase targets, illustrating the potency achievable with this scaffold.

| Compound Class/Name | Target Kinase | Activity (IC50 / Ki) | Reference |

| Pyrazolo[3,4-d]pyrimidine | mTOR | < 1 nM (IC50) | [9] |

| 4-Morpholine-quinazoline derivative | PI3Kα | 4.2 nM (IC50) | [12] |

| Pyrazole-based analog | CDK2 | 0.96 µM (IC50) | [14] |

| Pyrazole-based analog | Aurora A | 0.16 µM (IC50) | [21] |

| Pyrazolopyridine | Plk1 | low nM (IC50) | [22] |

Experimental Evaluation: Protocols and Workflows

The discovery and development pipeline for a novel morpholino-pyrazole amine inhibitor involves a series of well-defined experimental stages, from initial synthesis to biological characterization.

Visualizing the Experimental Workflow

Caption: A typical drug discovery workflow for kinase inhibitors.

Detailed Experimental Protocols

This assay determines the direct inhibitory effect of a compound on a purified kinase enzyme.[21]

-

Principle: The assay measures the kinase-mediated phosphorylation of a specific substrate. The reduction in phosphorylation in the presence of the test compound is quantified to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Materials & Reagents:

-

Purified recombinant kinase (e.g., PI3Kα, mTOR, CDK2).

-

Specific peptide or protein substrate.

-

ATP (Adenosine Triphosphate).

-

Test compound (morpholino-pyrazole amine derivative) dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection system (e.g., ADP-Glo™ Kinase Assay, FRET-based, or antibody-based).

-

Positive control inhibitor (e.g., Staurosporine).

-

Negative control (DMSO vehicle).

-

-

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 96- or 384-well plate, add the kinase and its specific substrate to each well.

-

Add the diluted test compound, positive control, or negative control to the appropriate wells and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, etc.) which corresponds to the amount of ATP consumed or substrate phosphorylated.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

This colorimetric assay assesses the impact of the compound on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.[11][21]

-

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Materials & Reagents:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).[12]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the morpholino-pyrazole amine derivative and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.

-

Challenges and Future Directions

While the morpholino-pyrazole amine scaffold is highly promising, challenges remain. Achieving high selectivity for the target kinase over closely related family members is a significant hurdle, as off-target effects can lead to toxicity. Furthermore, optimizing pharmacokinetic properties such as oral bioavailability and metabolic stability is crucial for clinical success.

Future research will likely focus on leveraging structure-based drug design and computational modeling to develop next-generation inhibitors with improved selectivity profiles.[3][23] The exploration of this scaffold for biological activities beyond oncology, such as in inflammatory and infectious diseases, also represents a promising avenue for future investigation.[18][24]

Conclusion

The fusion of the morpholine and pyrazole scaffolds has created a powerful class of biologically active molecules. Morpholino-pyrazole amine derivatives have firmly established their potential as potent and selective kinase inhibitors, particularly against key targets in the PI3K/mTOR signaling pathway. Their synthetic tractability and the favorable pharmacokinetic properties imparted by the morpholine ring make them highly attractive candidates for drug development.[1][25] Through continued optimization and rigorous experimental evaluation, these compounds hold significant promise for addressing unmet needs in oncology and other therapeutic areas.

References

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Vertex AI Search.

- A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules - PubMed. (2020). PubMed.

- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery - Benchchem. Benchchem.

- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - Ben-Gurion University Research Portal. (2025). Ben-Gurion University Research Portal.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022). MDPI.

- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (2007). PubMed.

- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). Vertex AI Search.

- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. E3S Web of Conferences.

- Application of Pyrazole-Thiazole Compounds as Kinase Inhibitors: Application Notes and Protocols - Benchchem. Benchchem.

- Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide - Benchchem. Benchchem.

- Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. (2009). PubMed.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024). MDPI.

- Overview on Biological Activities of Pyrazole Derivatives | Request PDF - ResearchGate.

- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed. (2016). PubMed.

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024). RSC Publishing.

- Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. (2024). Hilaris Publisher.

- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC. (2016). PMC.

- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. (2025).

- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC. PMC.

- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv

- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. (2022). Semantic Scholar.

- Synthesis, characterization and biological activity of certain Pyrazole deriv

- Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed. (2024). PubMed.

- Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors - PubMed. (2008). PubMed.

- Biological activities of pyrazoline derivatives--a recent development - PubMed. (2009). PubMed.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Current status of pyrazole and its biological activities - PMC. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 15. jocpr.com [jocpr.com]

- 16. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. e3s-conferences.org [e3s-conferences.org]

Methodological & Application

Application Note: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Morpholino-1H-pyrazol-3-amine

This Application Note is structured to provide an authoritative, field-ready guide for the synthesis of pyrazolo[1,5-a]pyrimidines, specifically leveraging the 5-morpholino-1H-pyrazol-3-amine scaffold.

Executive Summary & Biological Significance

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, bio-isosteric with the purine system of ATP. This structural mimicry makes it a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., CDK, mTOR, PI3K, and B-Raf inhibitors).

This guide focuses on the condensation of 5-morpholino-1H-pyrazol-3-amine with 1,3-dielectrophiles. The inclusion of the morpholine moiety at the C2-position of the final fused system (derived from the C5-position of the pyrazole) is a strategic design choice:

-

Solubility: Morpholine significantly enhances aqueous solubility compared to phenyl- or alkyl-substituted analogs.

-

Pharmacokinetics: It reduces lipophilicity (LogP), often improving metabolic stability and oral bioavailability.

-

H-Bonding: The ether oxygen serves as an additional hydrogen bond acceptor in the solvent-exposed region of the kinase binding pocket.

Mechanistic Insight & Regiochemistry

The synthesis relies on a cyclocondensation reaction between the binucleophilic aminopyrazole and a 1,3-dielectrophile (e.g.,

The Nucleophilic Competition

The 5-morpholino-1H-pyrazol-3-amine presents two nucleophilic sites:

-

Exocyclic Amine (-NH₂): Generally the hardest nucleophile; kinetically favors attack on the most electrophilic carbonyl (ketone > ester).

-

Endocyclic Nitrogen (N1/N2): Acts as the second nucleophile to close the ring.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points determining the regiochemical outcome.

Figure 1: Regioselectivity decision tree. In acidic conditions, the exocyclic amine typically attacks the most electrophilic ketone first, placing the ketone's substituent at position 7 of the final ring.

Experimental Protocols

Protocol A: Synthesis with Symmetrical 1,3-Diketones (Standard)

Target: 5,7-Dimethyl-2-morpholinopyrazolo[1,5-a]pyrimidine Reagents: Acetylacetone (Pentane-2,4-dione), Glacial Acetic Acid.

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-morpholino-1H-pyrazol-3-amine (1.0 mmol, 168 mg) in Glacial Acetic Acid (5 mL).

-

Addition: Add Acetylacetone (1.2 mmol, 123 µL) dropwise at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to 110°C (Reflux) for 2–4 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM).[1] The starting amine spot (polar, near baseline) should disappear, replaced by a less polar fluorescent spot.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the contents into ice-cold water (20 mL) with vigorous stirring.

-

Neutralize carefully with saturated NaHCO₃ solution to pH ~7.

-

Collect the precipitate by vacuum filtration.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

-

Expected Yield: 85–92%.

-

Protocol B: Regioselective Synthesis with -Keto Esters

Target: 7-Methyl-2-morpholinopyrazolo[1,5-a]pyrimidin-5(4H)-one Reagents: Ethyl Acetoacetate, Glacial Acetic Acid (Acidic Method).

-

Rationale: Using glacial acetic acid promotes the attack of the exocyclic amine on the ketone carbonyl of the ethyl acetoacetate, leading to the 7-methyl-5-oxo isomer.

-

Procedure:

-

Dissolve amine (1.0 mmol) in AcOH (5 mL).

-

Add Ethyl Acetoacetate (1.2 mmol).

-

Reflux for 6 hours.

-

-

Isolation:

-

Validation (Critical): Use 1H NMR to distinguish isomers. The proton at C6 is the diagnostic handle.

-

7-Methyl isomer: Singlet for CH3 at ~2.4 ppm; C6-H singlet at ~5.8 ppm.

-

5-Methyl isomer: Shifts will differ slightly; confirm via NOE (Nuclear Overhauser Effect) between the methyl group and the C6 proton.

-

Protocol C: Microwave-Assisted Synthesis (Green Chemistry)

Advantages: Drastically reduced reaction times and higher yields due to superheating effects.

-

Vessel: 10 mL microwave-safe vial.

-

Load: Mix Amine (1.0 mmol), 1,3-Dicarbonyl (1.1 mmol), and Ethanol (2 mL). Add 2 drops of catalytic AcOH.

-

Parameters:

-

Power: Dynamic (Max 150W).

-

Temp: 140°C.

-

Hold Time: 10–15 minutes.

-

Pressure Limit: 250 psi.

-

-

Workup: Cool to RT. The product often crystallizes directly from the ethanol upon cooling. Filter and wash with cold EtOH.

Data Summary & Comparison

| Parameter | Conventional Reflux (AcOH) | Microwave Irradiation (EtOH) |

| Reaction Time | 3 – 6 Hours | 10 – 20 Minutes |

| Solvent Usage | High (5-10 mL/mmol) | Low (<2 mL/mmol) |

| Yield (Avg) | 75 – 85% | 88 – 95% |

| Energy Profile | High (Continuous heating) | Low (Targeted heating) |

| Scalability | High (Easy to scale up) | Limited by vessel size |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is "self-validating," check these parameters if results deviate:

-

Problem: Low Yield / Sticky Gum

-

Cause: Incomplete cyclization or presence of water preventing dehydration.

-

Solution: Add a molecular sieve or use absolute ethanol. If using AcOH, ensure it is Glacial (water-free).

-

-

Problem: Regioisomer Mixtures

-

Cause: Thermodynamic equilibrium not reached or competing kinetic pathways.

-

Solution: Switch solvent.[1] Non-polar solvents (Toluene) with Dean-Stark traps often favor the thermodynamic product. For strict regiocontrol, use regiospecific enaminones (e.g., dimethylformamide dimethyl acetal derivatives) instead of simple diketones.

-

-

Problem: Starting Material Persistence

-

Cause: Low nucleophilicity of the amine due to the electron-rich morpholine ring deactivating the exocyclic amine?

-

Correction: Actually, the morpholine is electron-donating, making the pyrazole ring electron-rich. However, this can make the ring nitrogen less acidic. If reaction is slow, add a Lewis Acid catalyst (e.g., ZnCl₂ or InCl₃) to activate the dicarbonyl.

-

References

-

General Synthesis of Pyrazolo[1,5-a]pyrimidines

-

Regioselectivity in Aminopyrazole Reactions

-

Microwave Assisted Protocols

- Kappe, C.O. (2004). "Controlled microwave heating in modern organic synthesis.

-

Biological Relevance of Morpholine Derivatives

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

reaction conditions for N-acylation of 3-amino-5-morpholinopyrazole

An Application Guide to the Selective N-Acylation of 3-Amino-5-Morpholinopyrazole

Abstract

This document provides a comprehensive technical guide for the N-acylation of 3-amino-5-morpholinopyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. N-acylated pyrazoles are prevalent in a wide array of biologically active molecules.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the reaction, with a particular focus on achieving regioselectivity. We present a detailed, adaptable protocol, discuss the critical parameters that influence the reaction's outcome, and provide troubleshooting insights. This note is intended for researchers, chemists, and drug development professionals seeking to synthesize N-acyl-3-amino-5-morpholinopyrazole derivatives efficiently and with a high degree of control.

Introduction: The Significance and Challenge of Pyrazole Acylation

Aminopyrazoles are a cornerstone in the synthesis of bioactive compounds, valued for their role in developing enzyme inhibitors, antimicrobials, and anticancer agents.[1][2] The functionalization of the 3-amino group via acylation is a key transformation, creating an amide bond that is crucial for modulating the pharmacological properties of the final molecule.[3]

However, the acylation of 3-aminopyrazoles, such as the 3-amino-5-morpholinopyrazole scaffold, is not trivial. The molecule presents three potential nucleophilic sites for acylation: the exocyclic 3-amino group and the two annular (ring) nitrogen atoms, N1 and N2.[4][5] The primary challenge lies in directing the acyl group to the desired exocyclic amino group, as acylation can also occur on the ring nitrogens, leading to a mixture of isomers that complicates purification and reduces the yield of the target compound.[6] The regioselectivity of this reaction is highly dependent on the substrate, the nature of the acylating agent, and the specific reaction conditions employed.[6]

This guide will dissect these variables to provide a clear path toward selective N-acylation.

Mechanistic Considerations: Controlling Regioselectivity

Understanding the factors that influence which nitrogen atom acts as the primary nucleophile is paramount for reaction design. The three potential sites for acylation on 3-amino-5-morpholinopyrazole are illustrated below.

Figure 1: Nucleophilic centers on the 3-amino-5-morpholinopyrazole scaffold.

Several factors dictate the site of acylation:

-

Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides are commonly used.[7][8] The choice of agent can influence selectivity. For instance, acylation with acetic anhydride can sometimes lead to acylation on the annular nitrogen atoms.[4]

-

Base: The role of the base is twofold: to neutralize the acid byproduct (e.g., HCl from acyl chlorides) and to potentially modulate the nucleophilicity of the different nitrogen centers. Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred. In some cases, pyridine is used both as a base and a solvent.[9]

-

Solvent: Solvent polarity can influence which tautomeric form of the pyrazole is present and can affect the reaction's regioselectivity. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are common choices.[10]

-

Steric Hindrance: The morpholino group at position 5 creates some steric bulk around the N1 position. This can sterically disfavor acylation at N1, potentially increasing the selectivity for the more accessible exocyclic 3-amino group.

-

Temperature: Reactions are typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, especially when using reactive acyl chlorides, and then allowed to warm to room temperature.[11]

Recommended Protocol: Selective N-Acylation

This protocol is a robust starting point for the selective acylation of the exocyclic amino group of 3-amino-5-morpholinopyrazole. It is designed to be self-validating through careful monitoring and characterization.

Materials and Reagents

-

Substrate: 3-amino-5-morpholinopyrazole

-

Acylating Agent: Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)

-

Base: Triethylamine (TEA) or Pyridine

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for extraction and filtration, rotary evaporator, thin-layer chromatography (TLC) apparatus.

Experimental Workflow

The general workflow for the N-acylation reaction is outlined below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate [academia.edu]

- 5. mdpi.com [mdpi.com]

- 6. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 8. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Notes & Protocols: Leveraging 5-Morpholino-1H-pyrazol-3-amine as a Key Intermediate for the Synthesis of Potent Aurora Kinase Inhibitors

Introduction: The Critical Role of Aurora Kinases in Oncology and the Promise of Pyrazole-Based Inhibitors

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitotic progression. Their functions are essential for the accurate segregation of chromosomes, cytokinesis, and the maintenance of genomic integrity. However, the overexpression of Aurora kinases is a common feature in a wide range of human cancers and is often correlated with poor prognosis. This has established the Aurora kinases as highly attractive targets for the development of novel anticancer therapeutics. The inhibition of these kinases can lead to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.

The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] Aminopyrazoles, in particular, serve as versatile building blocks that can be elaborated to target the ATP-binding site of various kinases. This application note provides a detailed guide for the synthesis and utilization of 5-morpholino-1H-pyrazol-3-amine , a key intermediate for the development of a promising class of Aurora kinase inhibitors. We will delve into the rationale behind the synthetic strategies, provide step-by-step protocols, and present representative data for the characterization and biological evaluation of a final inhibitor.

Synthetic Strategy Overview: A Two-Stage Approach to Novel Aurora Kinase Inhibitors

The overall synthetic strategy is a two-stage process. The first stage focuses on the synthesis of the key intermediate, 5-morpholino-1H-pyrazol-3-amine . The second stage involves the coupling of this intermediate with a suitable heterocyclic core, in this case, a dichloropyrimidine, followed by further functionalization to yield the final Aurora kinase inhibitor. This approach allows for a modular synthesis, enabling the exploration of structure-activity relationships (SAR) by varying the substituents on the pyrimidine core.

Caption: A high-level overview of the two-stage synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 5-Morpholino-1H-pyrazol-3-amine

The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with hydrazine.[2][3] While a specific protocol for 5-morpholino-1H-pyrazol-3-amine is not extensively documented, a scientifically sound protocol can be proposed based on this well-established methodology. The synthesis would commence with a suitable β-ketonitrile bearing a morpholine moiety.

Protocol 1: Synthesis of 5-Morpholino-1H-pyrazol-3-amine

This protocol is a representative example based on established synthetic methods for analogous compounds.

Materials:

-

3-Morpholino-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-morpholino-3-oxopropanenitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 5-morpholino-1H-pyrazol-3-amine.

Expected Characterization Data for 5-Morpholino-1H-pyrazol-3-amine:

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the morpholine protons, the pyrazole CH proton, and the amine protons. The chemical shifts will be influenced by the solvent used. |

| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring and the pyrazole ring. |

| MS (ESI) | A prominent peak corresponding to the [M+H]⁺ ion. |

| Purity | >95% as determined by HPLC. |

Part 2: Synthesis of a Representative Aurora Kinase Inhibitor

With the key intermediate in hand, the next stage is to construct the final Aurora kinase inhibitor. A common strategy involves the nucleophilic aromatic substitution reaction of the aminopyrazole with a di- or tri-substituted pyrimidine.[4] For this application note, we will outline the synthesis of a representative inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold, which is known to be a privileged structure for kinase inhibitors.[5][6][7]